molecular formula C23H26FN3O4 B2780078 N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide CAS No. 1797282-12-2

N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide

Cat. No.: B2780078
CAS No.: 1797282-12-2
M. Wt: 427.476
InChI Key: JRPDZXSYIURVCT-UHFFFAOYSA-N
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Description

N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C23H26FN3O4 and its molecular weight is 427.476. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound, also known as Apixaban , is Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which subsequently leads to the formation of a blood clot .

Mode of Action

Apixaban acts as a direct inhibitor of FXa . It binds to FXa with an inhibitory constant of 0.08 nM, demonstrating over 30,000-fold selectivity for FXa over other human coagulation proteases . This binding results in a rapid onset of inhibition of FXa .

Biochemical Pathways

By inhibiting FXa, Apixaban disrupts the coagulation cascade, reducing the generation of thrombin . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation . This leads to a decrease in blood clot formation.

Pharmacokinetics

Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .

Result of Action

The inhibition of FXa by Apixaban leads to a reduction in thrombin generation and, consequently, a decrease in blood clot formation . This makes it effective in the prevention and treatment of various thromboembolic diseases .

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methoxypropyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O4/c1-23(31-2,18-10-3-4-11-19(18)24)15-25-21(29)22(30)26-16-8-7-9-17(14-16)27-13-6-5-12-20(27)28/h3-4,7-11,14H,5-6,12-13,15H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRPDZXSYIURVCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCCC2=O)(C3=CC=CC=C3F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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